4-Bromo-6-chloro-2,3-difluoroaniline

Descripción general

Descripción

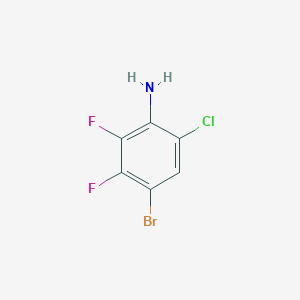

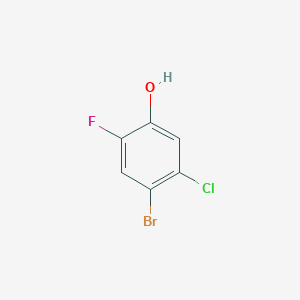

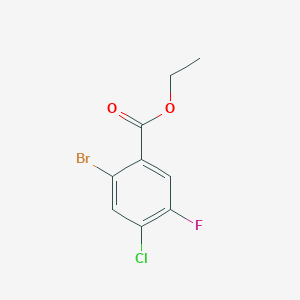

4-Bromo-6-chloro-2,3-difluoroaniline is a chemical compound with the molecular formula C6H3BrClF2N . It is used in the preparation of potent, VEGF receptor tyrosine kinase inhibitors . It can reversibly switch to two discrete self-assembled structures .

Molecular Structure Analysis

The molecular structure of 4-Bromo-6-chloro-2,3-difluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The exact 3D structure can be computed using specialized software .Physical And Chemical Properties Analysis

4-Bromo-6-chloro-2,3-difluoroaniline has a molecular weight of 208.00 . The compound is an off-white crystalline solid .Aplicaciones Científicas De Investigación

Building Block in Chemical Synthesis

4-Bromo-6-chloro-2,3-difluoroaniline is an aniline derivative with a bromine at para-position and two fluorines at ortho-positions. The multiple substituents have different chemical reactivities, making it a versatile building block in chemical synthesis .

Pd-catalysed Coupling Reaction

The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule .

Synthesis of Conjugated Azo Compounds

The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .

Designing Macromolecules

The fluoro-substitutes adjust the energy level of the molecular orbitals while they can undergo nucleophilic aromatic substitution for designing macromolecules .

Photo-switching Properties

A Pd-azobenzene complex based on 4-bromo-6-chloro-2,3-difluoroaniline has shown photo-switching properties. It can reversibly switch to two discrete self-assembled structures .

Hole-Transporting Material

A conjugated quasiplanar triarylamines synthesized from 4-bromo-6-chloro-2,3-difluoroaniline is used as hole-transporting material in perovskite solar cells and OLEDs .

Synthesis of Fluorogenic Derivatizating Reagent

4-Bromo-6-chloro-2,3-difluoroaniline was used in synthesis of ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate, a fluorogenic derivatizating reagent for the determination of aminothiols by HPLC .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as 2,6-dibromo-4-fluoroaniline have been employed in the asymmetric synthesis of prostaglandin d2 receptor antagonists . Therefore, it is possible that 4-Bromo-6-chloro-2,3-difluoroaniline may also interact with similar targets.

Mode of Action

It’s known that bromo-substituents allow pd-catalyzed coupling reactions for expanding the size of the molecule . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.

Pharmacokinetics

It’s known that the compound has a melting point of 63-65 °c and a predicted boiling point of 1882±350 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

A pd-azobenzene complex based on a similar compound, 4-bromo-2,6-difluoroaniline, has shown photo-switching properties and can reversibly switch to two discrete self-assembled structures . This suggests that 4-Bromo-6-chloro-2,3-difluoroaniline may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2,3-difluoroaniline. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors such as pH, temperature, and the presence of other chemicals can also affect its action and efficacy.

Propiedades

IUPAC Name |

4-bromo-6-chloro-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYRUTVRISCZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(cyclobutylmethoxy)ethyl]carbamate](/img/structure/B1413509.png)

![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)

![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)

![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)